molecular formula C₂₀H₂₉FO₃ B1145324 17-epi-Fluoxymesterone CAS No. 3109-09-9

17-epi-Fluoxymesterone

Cat. No.: B1145324
CAS No.: 3109-09-9
M. Wt: 336.44
Attention: For research use only. Not for human or veterinary use.
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Description

17-epi-Fluoxymesterone is a synthetic androgenic steroid that is structurally similar to testosterone. It was first synthesized in the 1960s and has been used in medical research, clinical trials, and industrial applications. This compound is known for its potent androgenic and anabolic effects, making it useful in various therapeutic and research contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Fluoxymesterone involves multiple steps, starting from a suitable steroid precursorThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 17-epi-Fluoxymesterone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong acids or bases and specific catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 11β position can yield a ketone, while reduction of the same group can yield a secondary alcohol .

Scientific Research Applications

17-epi-Fluoxymesterone has diverse applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and characterization of steroid metabolites.

    Biology: Studied for its effects on androgen receptors and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in conditions like hypogonadism and breast cancer.

    Industry: Utilized in the development of performance-enhancing drugs and doping tests.

Mechanism of Action

17-epi-Fluoxymesterone exerts its effects by binding to androgen receptors, similar to testosterone. This binding initiates a cascade of molecular events that lead to increased protein synthesis, nitrogen retention, and muscle growth. The compound also influences the expression of specific genes involved in androgenic and anabolic processes .

Comparison with Similar Compounds

    Testosterone: The natural androgenic hormone with similar anabolic effects.

    Methyltestosterone: A synthetic androgenic steroid with a similar structure but different potency.

    Fluoxymesterone: The parent compound of 17-epi-Fluoxymesterone with similar but not identical effects.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its enhanced stability and potency make it a valuable compound for research and therapeutic applications.

Properties

CAS No.

3109-09-9

Molecular Formula

C₂₀H₂₉FO₃

Molecular Weight

336.44

Synonyms

9-Fluoro-11β,17α-dihydroxy-17-methyl-androst-4-en-3-one

Origin of Product

United States

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